N-(2-Chlorobenzyl)-4-methylpyridin-2-amine N-(2-Chlorobenzyl)-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17422655
InChI: InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

CAS No.:

Cat. No.: VC17422655

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine -

Specification

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine
Standard InChI InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16)
Standard InChI Key RNAIZPHMIXDXKV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound consists of a pyridine ring with a methyl group at the 4-position and an amine-linked 2-chlorobenzyl group at the 2-position. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₃ClN₂PubChem
Molecular Weight232.71 g/molPubChem
IUPAC NameN-[(2-chlorophenyl)methyl]-4-methylpyridin-2-aminePubChem
SMILESCC1=CC(=NC=C1)NCC2=CC=CC=C2ClPubChem
InChIKeyRNAIZPHMIXDXKV-UHFFFAOYSA-NPubChem

The pyridine and benzene rings form a dihedral angle of approximately 48.03° in the solid state, as observed in its 4-chloro isomer . This angle influences molecular packing and intermolecular interactions, such as N–H⋯N hydrogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)-4-methylpyridin-2-amine typically involves multi-step reactions, drawing parallels to methods used for analogous chlorinated pyridines :

  • Knoevenagel Condensation: A base-catalyzed reaction between acetylacetaldehyde dimethyl acetal and malononitrile yields dicyano intermediates .

  • Acid-Catalyzed Cyclization: Treatment with concentrated sulfuric acid converts intermediates into 3-cyano-4-methyl-2-pyridone .

  • Chlorination: Reaction with POCl₃ and PCl₅ at 115°C replaces hydroxyl groups with chlorine, forming 2-chloro-3-cyano-4-methylpyridine .

  • Amine Functionalization: Hydrolysis of the cyano group followed by reductive amination with 2-chlorobenzyl chloride introduces the benzylamine side chain .

Industrial-Scale Production

Key considerations for scaling include:

  • Continuous Flow Reactors: Enhance yield consistency and safety during exothermic steps like chlorination .

  • Solvent Selection: Toluene or acetonitrile optimizes reaction efficiency while minimizing byproducts .

  • Purification: Recrystallization or column chromatography ensures high purity (>98%) .

Physicochemical Characteristics

Thermal and Solubility Properties

PropertyValueMethod
Melting Point120–122°C (estimated)Analogous compounds
Solubility in Water<0.1 mg/mL (25°C)PubChem
LogP (Octanol-Water)3.2 (calculated)PubChem

The low water solubility and moderate lipophilicity suggest suitability for organic-phase reactions or hydrophobic material design.

Structural and Crystallographic Analysis

X-Ray Diffraction Insights

While crystallographic data for the 2-chloro isomer are unavailable, its 4-chloro counterpart exhibits:

  • Dihedral Angle: 48.03° between pyridine and benzene rings .

  • Hydrogen Bonding: Inversion dimers linked by N–H⋯N interactions form eight-membered {⋯NCNH}₂ synthons .

  • Packing: Weak van der Waals forces dominate intermolecular interactions .

These features likely persist in the 2-chloro variant, with steric effects from the ortho-chloro substituent potentially altering crystal packing.

ParameterAssessment
Acute Toxicity (LD₅₀, oral)>500 mg/kg (rat, estimated)
Skin IrritationMild (predicted)
Environmental PersistenceModerate (t₁/₂: 30–60 days)

Future Research Directions

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity.

  • Crystallography: Resolve X-ray structures to elucidate packing and hydrogen-bonding motifs.

  • Derivatization: Synthesize sulfonamide or carboxylate derivatives to enhance solubility.

  • Computational Modeling: Predict binding affinities for VEGFR1 and other targets via molecular docking.

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